2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Morpholine Moiety: This can be done through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone hydrochloride
- 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-methyl-1-phenyl-1-propanone hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H28N6O4 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H28N6O4/c1-33-16-7-8-19(20(15-16)34-2)31-23(26)21(25(32)27-9-10-30-11-13-35-14-12-30)22-24(31)29-18-6-4-3-5-17(18)28-22/h3-8,15H,9-14,26H2,1-2H3,(H,27,32) |
InChI Key |
CACLENIHHLLXQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCN5CCOCC5)N)OC |
Origin of Product |
United States |
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